molecular formula C13H15BrN2O3 B2838931 4-bromo-N-cyclohexyl-3-nitrobenzamide CAS No. 849537-85-5

4-bromo-N-cyclohexyl-3-nitrobenzamide

Cat. No.: B2838931
CAS No.: 849537-85-5
M. Wt: 327.178
InChI Key: PYLMKAHJFNUPPE-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, featuring a benzamide core with bromo and nitro substituents, is a key scaffold in the design and synthesis of novel bioactive molecules. Recent scientific literature highlights the application of closely related bromo-nitrobenzamide compounds as valuable intermediates and core fragments in the development of inhibitors for high-value therapeutic targets. For instance, similar structures have been utilized in fragment-based screening campaigns to discover novel inhibitors for targets like ATAD2, an epigenetic regulator considered a hot anti-cancer drug target . In these efforts, the benzamide group is critical for forming key hydrogen bonds within the target's active site. Furthermore, structural analogs of this compound, which maintain the bromo-nitrobenzamide motif, have been identified as critical core components in the development of potent non-covalent inhibitors against the SARS-CoV-2 Main Protease (Mpro) . Research indicates that the strong electron-withdrawing nitro group is essential for stabilizing interactions with the protein, while the bromine atom contributes through halogen bonding, demonstrating the strategic value of this chemical architecture in rational drug design . As such, this compound serves as a versatile building block for researchers working in areas including oncology and antiviral development. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLMKAHJFNUPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N Cyclohexyl 3 Nitrobenzamide

Retrosynthetic Analysis of the 4-bromo-N-cyclohexyl-3-nitrobenzamide Structure

A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the amide bond. This primary disconnection points to two key precursors: 4-bromo-3-nitrobenzoic acid and cyclohexylamine (B46788). This approach is the most straightforward as it simplifies the synthesis into the formation of a stable amide linkage, a well-established transformation in organic chemistry.

Further disconnection of the 4-bromo-3-nitrobenzoic acid intermediate reveals two potential synthetic routes based on the order of introducing the bromo and nitro functional groups onto a benzoic acid core. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of these electrophilic aromatic substitution reactions. The carboxyl group is a meta-director, while the bromo group is an ortho-, para-director. Therefore, the sequence of bromination and nitration must be carefully considered to achieve the desired 1,3,4-substitution pattern.

Classical Amide Bond Formation Strategies in the Context of Substituted Benzoic Acid Precursors and Cyclohexylamine Reagents

The formation of the amide bond between 4-bromo-3-nitrobenzoic acid and cyclohexylamine can be achieved through several classical methods. These strategies focus on activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Acyl Chloride-Mediated Amidation Routes

One of the most common and effective methods for amide bond formation is through the conversion of the carboxylic acid to a more reactive acyl chloride. organic-chemistry.org This is typically achieved by treating 4-bromo-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-3-nitrobenzoyl chloride is a highly electrophilic intermediate.

Subsequent reaction of the acyl chloride with cyclohexylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, readily affords this compound. This two-step, one-pot procedure is often high-yielding and applicable to a wide range of substrates. nih.gov

Carbodiimide-Coupling Reagent Applications in Benzamide (B126) Synthesis

Carbodiimide-mediated coupling reactions provide a milder alternative to the acyl chloride route, avoiding the need for harsh chlorinating agents. wikipedia.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. peptide.comcbijournal.com

In this method, the carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then be attacked by cyclohexylamine to form the desired amide and a urea (B33335) byproduct. To improve reaction rates and minimize side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. reddit.com

Regioselective Functionalization Techniques for Bromination and Nitration on the Benzamide Aromatic Core

The synthesis of the 4-bromo-3-nitrobenzoic acid precursor requires careful control of regioselectivity during the bromination and nitration steps. The order of these electrophilic aromatic substitutions is critical.

One plausible synthetic route starts with the nitration of benzoic acid. The carboxyl group directs the incoming nitro group to the meta position, yielding 3-nitrobenzoic acid. Subsequent bromination of 3-nitrobenzoic acid is directed by both the meta-directing carboxyl and nitro groups. However, this can lead to a mixture of products.

A more controlled approach involves starting with 4-bromobenzoic acid. quora.comquora.com The para-bromo substituent directs the subsequent nitration to the ortho position relative to the bromine and meta to the carboxylic acid, which is the desired 3-position. quora.comquora.com This regioselectivity is driven by the directing effects of the existing substituents on the benzene (B151609) ring. quora.comquora.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. quora.comquora.com

Stereochemical Control and Conformational Aspects in Cyclohexyl Amide Formation

The formation of the amide bond between 4-bromo-3-nitrobenzoic acid and cyclohexylamine introduces a cyclohexyl group, which has distinct conformational properties. The cyclohexyl ring exists predominantly in a chair conformation to minimize steric strain. The amide substituent can occupy either an axial or equatorial position.

Catalytic Approaches and Sustainable Synthesis Protocols in Benzamide Derivatization

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods for amide bond formation. ucl.ac.uk These approaches aim to reduce waste and avoid the use of stoichiometric activating agents. ucl.ac.uk

Catalytic methods for the direct amidation of carboxylic acids using boronic acids, or metal-based catalysts are emerging as greener alternatives. rsc.orgresearchgate.net These methods can proceed under milder conditions and often generate water as the only byproduct. rsc.orgresearchgate.net While not yet as widely adopted as classical methods, these catalytic approaches hold promise for the large-scale and environmentally friendly synthesis of benzamide derivatives. ucl.ac.uk

Furthermore, the use of greener solvents and energy sources, such as microwave irradiation, can enhance the sustainability of the synthesis. chemmethod.com For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of benzimidazole (B57391) derivatives, a related class of compounds. chemmethod.com Photocatalysis is another emerging field that offers novel and sustainable pathways for the modification of benzamides. rsc.org

Chemical Reactivity and Transformational Pathways of 4 Bromo N Cyclohexyl 3 Nitrobenzamide

Reactivity of the Nitro Group: Reduction to Amino-Benzamide Derivatives

The nitro group in 4-bromo-N-cyclohexyl-3-nitrobenzamide is a key functional handle that can be readily transformed into an amino group, opening up a plethora of possibilities for further molecular elaboration. This reduction is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives that are precursors to a wide range of pharmaceuticals and other functional molecules.

Development of Selective Nitro Group Reduction Methodologies

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the bromine atom and the amide carbonyl, is of paramount importance. A variety of methods have been developed to achieve this chemoselectivity, ranging from catalytic hydrogenation to the use of metal-free reducing agents.

Commonly employed methods for the reduction of aromatic nitro groups include the use of metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. These methods are often highly efficient but may sometimes lead to the concurrent reduction of the bromine substituent via hydrodehalogenation, depending on the reaction conditions.

Alternative reducing agents that offer high chemoselectivity include metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂) in acidic media. Metal-free approaches, such as the use of reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or transfer hydrogenation with reagents like formic acid or ammonium (B1175870) formate, have also proven effective and can be advantageous in avoiding metal contamination of the final product. organic-chemistry.org The choice of the specific reduction methodology often depends on the desired substrate scope, functional group tolerance, and scalability of the reaction.

Below is an interactive table summarizing various methodologies for nitro group reduction:

Reagent/CatalystSolventTemperature (°C)Key Features
H₂, Pd/CEthanol, Methanol25-50High efficiency, potential for hydrodehalogenation.
SnCl₂·2H₂OEthanol, Ethyl acetate50-78Mild conditions, good for substrates sensitive to catalytic hydrogenation.
Fe, NH₄ClEthanol/Water70-80Inexpensive, environmentally benign.
Na₂S₂O₄Dioxane/Water80-100Good for substrates with sensitive functional groups.
HCOOH, Pd/CMethanol25Transfer hydrogenation, avoids handling of H₂ gas.

Subsequent Derivatizations of the Synthesized Amino-Benzamide Moiety

The resulting 3-amino-4-bromo-N-cyclohexylbenzamide is a versatile intermediate that can undergo a wide range of subsequent chemical transformations. The newly introduced amino group can participate in various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Coupling Reactions: Participation in the formation of azo compounds or as a nucleophile in palladium-catalyzed C-N cross-coupling reactions.

These derivatizations allow for the systematic modification of the molecule's properties, which is a crucial aspect of drug discovery and materials development.

Reactivity of the Bromine Substituent: Advanced Cross-Coupling Transformations

The bromine atom on the aromatic ring of this compound serves as a valuable handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. nih.govnih.gov The bromine substituent in this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds and is tolerant of a wide range of functional groups.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds, where the aryl bromide is coupled with an amine in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted anilines and other nitrogen-containing heterocycles. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions:

Reaction NameCoupling PartnerCatalystBaseResulting Bond
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄C-C
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃C-C
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIEt₃N, PiperidineC-C (sp)
Buchwald-HartwigR-NH₂Pd₂(dba)₃, BINAPNaOtBu, K₃PO₄C-N

Exploration of Other Metal-Catalyzed Reactions at the Halogenated Position

While palladium catalysts are the most common, other transition metals such as copper, nickel, and iron can also effectively catalyze cross-coupling reactions at the brominated position.

Ullmann Condensation: This is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It typically requires higher reaction temperatures compared to palladium-catalyzed methods but can be advantageous for certain substrates.

Nickel-Catalyzed Couplings: Nickel catalysts are often more cost-effective than palladium catalysts and can exhibit unique reactivity profiles. They are effective in various coupling reactions, including Suzuki-Miyaura and Kumada couplings (with Grignard reagents).

The choice of metal catalyst and reaction conditions can be tailored to achieve the desired transformation and to accommodate the specific electronic and steric properties of the coupling partners.

Amide Bond Stability and Functional Group Interconversions

The amide bond is generally a robust functional group, known for its stability towards hydrolysis. nsf.gov In this compound, the amide linkage between the benzoyl group and the cyclohexyl moiety is expected to be stable under a wide range of reaction conditions.

Hydrolysis: The hydrolysis of the amide bond to the corresponding carboxylic acid (4-bromo-3-nitrobenzoic acid) and cyclohexylamine (B46788) typically requires harsh conditions, such as prolonged heating in the presence of strong acid or base. This stability allows for selective transformations at the nitro and bromo positions without affecting the amide bond.

Transamidation: While less common, it is possible to exchange the cyclohexylamino group for another amine via a transamidation reaction. This transformation usually requires high temperatures or the use of a catalyst.

The inherent stability of the amide bond is a key feature that allows for the sequential functionalization of the other reactive sites within the molecule, providing a reliable platform for the synthesis of complex derivatives. nih.govresearchgate.net

Reactions Involving the Cyclohexyl Moiety and its Influence on Molecular Reactivity

Potential transformational pathways involving the cyclohexyl group can be categorized into several key reaction types, including oxidation, dehydrogenation, and radical-mediated functionalization.

Oxidative Transformations: The carbon atoms of the cyclohexyl ring, particularly those adjacent to the amide nitrogen (the α-carbon), are susceptible to oxidation. Under the influence of potent oxidizing agents, the cyclohexyl ring can be converted to a cyclohexanone (B45756) or undergo ring-opening reactions. The electron-withdrawing nature of the 3-nitro and 4-bromo substituents on the aromatic ring can impact the electron density around the amide nitrogen, which in turn could influence the susceptibility of the adjacent C-H bonds on the cyclohexyl ring to oxidative cleavage.

Dehydrogenation Reactions: Catalytic dehydrogenation presents a pathway to aromatize the cyclohexyl ring, potentially yielding an N-phenylbenzamide derivative. This transformation typically requires a catalyst, such as palladium or platinum, and elevated temperatures. The efficiency of this reaction can be influenced by the steric hindrance around the cyclohexyl group and the electronic nature of the benzamide (B126) portion of the molecule. The presence of the deactivating nitro and bromo groups on the aromatic ring might affect the interaction of the molecule with the catalyst surface, thereby modulating the reaction conditions required for dehydrogenation.

In the context of metabolic pathways, while the primary site of metabolism for nitroaromatic compounds is often the nitro group itself, undergoing reduction to amino derivatives, the cyclohexyl ring could also be a site for enzymatic hydroxylation. nih.govnih.gov The specific metabolites formed would depend on the enzymatic systems involved. nih.govnih.gov

The table below summarizes potential reactions involving the cyclohexyl moiety of this compound, based on the general reactivity of N-cyclohexyl amides.

Reaction Type Reagents/Conditions Potential Products Influence of Aromatic Substituents
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃)Cyclohexanone derivatives, ring-opened productsElectron-withdrawing groups may slightly decrease the electron density on the amide nitrogen, potentially influencing the reactivity of adjacent C-H bonds.
Dehydrogenation Metal catalyst (e.g., Pd, Pt), heatN-(4-bromophenyl)-3-nitrobenzamideDeactivating groups on the aromatic ring could affect catalyst interaction and reaction kinetics.
Radical Functionalization Radical initiators, functionalizing reagentsSubstituted cyclohexyl derivativesIndirect electronic effects on the overall molecular environment.

It is important to note that the specific reactivity of the cyclohexyl group in this compound would need to be determined through experimental studies. The interplay of the steric bulk of the cyclohexyl group and the strong electron-withdrawing effects of the nitro and bromo substituents creates a complex electronic and steric environment that dictates the molecule's transformational pathways.

Derivatization and Scaffold Diversification of 4 Bromo N Cyclohexyl 3 Nitrobenzamide

Rational Design Principles for Novel Derivatives Based on the 4-bromo-N-cyclohexyl-3-nitrobenzamide Scaffold

The rational design of new chemical entities from the this compound core is founded on the strategic modification of its key structural components to modulate physicochemical and biological properties. Aromatic rings and their substituents are extensively used in drug design due to well-established synthetic pathways. frontiersin.org The core structure contains a benzamide (B126), a common element in many biologically active compounds. mdpi.com

Each functional group on the scaffold offers a unique opportunity for diversification:

The Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly influences the electronic distribution of the aromatic ring, affecting its reactivity. ontosight.ai Its reduction to an amino group provides a critical inflection point in synthesis, converting an electron-withdrawing group into an electron-donating one and introducing a versatile nucleophilic center for further functionalization.

The Bromine Atom: The bromine atom at the 4-position is an ideal handle for a wide array of metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon-based and heteroatomic substituents, enabling systematic investigation of structure-activity relationships (SAR) by modifying steric bulk, electronic properties, and hydrogen-bonding potential at this vector.

The Amide Linkage: The N-cyclohexylbenzamide core is a stable functional group known for its ability to participate in hydrogen bonding due to resonance between the nitrogen lone pair and the carbonyl group. Modifications at the amide nitrogen, such as N-alkylation or N-arylation, can alter the molecule's conformational flexibility and hydrogen-bonding capacity.

The Cyclohexyl Group: This aliphatic ring is a popular structural motif in medicinal chemistry, often serving as a three-dimensional bioisosteric replacement for a flat phenyl group or a conformationally flexible alkyl chain. pharmablock.com Its non-aromatic, lipophilic nature can improve pharmacokinetic properties. Functionalization of the cyclohexyl ring, though challenging, offers a pathway to enhance molecular complexity and explore new interaction points with biological targets. pharmablock.com

Design strategies often involve applying principles such as bioisosterism, conformational restriction, and scaffold hopping to generate derivatives with improved properties. The combination of these reactive sites allows for a "mix-and-match" approach to generate large libraries of analogues for screening.

Functionalization Strategies at the Nitro Group (Post-Reduction)

The nitro group is not typically functionalized directly; instead, its synthetic value is realized upon reduction to a primary amine (aniline derivative). This transformation fundamentally alters the electronic character of the scaffold and provides a nucleophilic handle for extensive derivatization.

The reduction of the nitro group to form 4-bromo-N-cyclohexyl-3-aminobenzamide is a key initial step. This can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or metal-acid systems (e.g., Fe, Sn, or Zn in the presence of an acid like HCl or NH₄Cl). researchgate.netquora.com

Once the 3-amino derivative is formed, it can undergo a wide range of reactions characteristic of anilines:

N-Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation/N-Arylation: Formation of secondary or tertiary amines through reactions with alkyl or aryl halides.

Diazotization: Conversion to a diazonium salt by treatment with nitrous acid (e.g., from NaNO₂ and HCl), which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br) in Sandmeyer-type reactions.

Reaction TypeReagents & ConditionsResulting Functional Group
Reduction H₂, Pd/C, Ethanol-NH₂ (Amino)
N-Acylation Acetyl chloride, Pyridine (B92270)-NHC(O)CH₃ (Acetamido)
N-Sulfonylation Tosyl chloride, Pyridine-NHSO₂-Tol (Tosylamido)
Diazotization -> Hydroxylation 1. NaNO₂, HCl, 0-5 °C2. H₂O, Heat-OH (Hydroxy)
Diazotization -> Cyanation 1. NaNO₂, HCl, 0-5 °C2. CuCN-CN (Cyano)

Diversification at the Bromine Position through Substitution Reactions

The bromine atom on the benzamide ring is a versatile anchor point for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.

Common diversification strategies include:

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) to form a biaryl system. This is one of the most widely used methods for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to introduce N-aryl linkages, creating diarylamines or N-aryl heterocycles.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent, providing a linear and rigid linker.

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding a styrenyl derivative.

Stille Coupling: Coupling with an organostannane reagent.

Cyanation: Introduction of a nitrile group using a cyanide source like Zn(CN)₂ or CuCN.

Additionally, under conditions of high activation (e.g., by the nitro group), nucleophilic aromatic substitution (SNAr) could potentially be used to displace the bromine with strong nucleophiles. researchgate.net

Coupling ReactionReactant PartnerCatalyst/ConditionsResulting Structure
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenyl substituent
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAP, NaOtBu4-Morpholinyl substituent
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(Phenylethynyl) substituent
Heck StyrenePd(OAc)₂, P(o-tol)₃, Et₃N4-Styrenyl substituent
Cyanation Zn(CN)₂Pd(PPh₃)₄4-Cyano substituent

Modifications at the Amide Nitrogen: N-Alkylation and N-Arylation Strategies

The secondary amide nitrogen in the this compound scaffold can be further functionalized through N-alkylation or N-arylation to generate tertiary amides. These modifications can significantly impact the molecule's conformational properties and its ability to act as a hydrogen bond donor.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. Classical methods often require strong bases to deprotonate the amide followed by reaction with an alkyl halide. mdpi.com More modern approaches utilize transition metal catalysis. For example, cobalt-nanoparticle catalyzed reactions can achieve N-alkylation of amides using alcohols as the alkylating agents, which is a more atom-economical and environmentally friendly approach. nih.gov Another method involves solvent-free phase-transfer catalysis under microwave irradiation. mdpi.com

N-Arylation introduces an aryl or heteroaryl group. This is typically achieved using copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, for instance, uses a copper catalyst to couple the amide with an arylboronic acid. organic-chemistry.org These methods offer broad substrate scope and good functional group tolerance. beilstein-journals.org

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation Methyl iodide, NaH, DMFTertiary amide with N-methyl group
N-Alkylation (Catalytic) Benzyl alcohol, Co-nanoparticle catalyst, KOHTertiary amide with N-benzyl group nih.gov
N-Arylation (Chan-Lam) Phenylboronic acid, Cu(OAc)₂, PyridineTertiary amide with N-phenyl group

Exploration of Cyclohexyl Substituent Functionalization for Enhanced Molecular Complexity

The cyclohexyl ring, while often considered a passive lipophilic group, represents a frontier for adding molecular complexity through C(sp³)–H functionalization. Directing the selective functionalization of a saturated carbocycle is a significant challenge in modern organic synthesis but offers a powerful route to novel analogues. nih.gov

Strategies for functionalizing the cyclohexyl ring can be broadly categorized:

Directed C–H Activation: This approach uses a directing group on the molecule to guide a metal catalyst to a specific C–H bond. While the amide group in the parent scaffold could potentially act as a directing group, achieving selective functionalization on the distal cyclohexyl ring is complex.

Radical-Mediated Reactions: Photochemical or radical-initiating conditions can be used to generate a radical on the cyclohexyl ring, which can then be trapped by a suitable reaction partner. This often leads to a mixture of products unless there is a strong directing influence.

Oxidative Functionalization: Strong oxidizing agents can be used to introduce hydroxyl or ketone functionalities onto the ring, although selectivity can be an issue. mdpi.com Catalytic systems have been developed to improve the selectivity of such transformations. mdpi.com

Late-stage C–H functionalization is a key technology in drug discovery for rapidly modifying complex molecules without requiring de novo synthesis. rsc.org

Functionalization StrategyPotential Reagents & ConditionsResulting Modification
Hydroxylation Oxidizing agent (e.g., KMnO₄, RuCl₃/NaIO₄)Introduction of -OH group(s)
Halogenation N-Bromosuccinimide (NBS), Light/Radical initiatorIntroduction of -Br atom(s)
Palladium-Catalyzed C-H Arylation Aryl iodide, Pd(OAc)₂, Ligand, High TempIntroduction of an aryl group (e.g., -Ph)

Multi-Component Reaction Approaches Utilizing the Benzamide Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high atom economy and operational simplicity. nih.govtaylorfrancis.com The core components of this compound—namely, 4-bromo-3-nitrobenzoic acid and cyclohexylamine (B46788)—are ideal starting materials for various MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example. It involves the condensation of an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By using 4-bromo-3-nitrobenzoic acid and cyclohexylamine as the acid and amine components, respectively, a diverse library of complex molecules can be generated by simply varying the aldehyde/ketone and isocyanide inputs. This approach rapidly builds molecular complexity around the core benzamide structure.

Other MCRs, such as the Passerini, Mannich, or Strecker reactions, could also be adapted to incorporate the structural motifs of the parent compound, providing access to a wide range of heterocyclic and acyclic scaffolds. taylorfrancis.com

MCR TypeComponentsResulting Scaffold
Ugi Reaction 1. 4-bromo-3-nitrobenzoic acid (acid)2. Cyclohexylamine (amine)3. Formaldehyde (aldehyde)4. tert-Butyl isocyanide (isocyanide)α-Acylaminocarboxamide derivative
Passerini Reaction 1. 4-bromo-3-nitrobenzoic acid (acid)2. Benzaldehyde (aldehyde)3. Cyclohexyl isocyanide (isocyanide)α-Acyloxycarboxamide derivative

Advanced Spectroscopic and Computational Methodologies in the Study of 4 Bromo N Cyclohexyl 3 Nitrobenzamide and Its Derivatives

Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, whose chemical shifts and coupling patterns are influenced by the bromo and nitro substituents. The cyclohexyl protons would appear as a complex of overlapping multiplets in the aliphatic region. A broad singlet corresponding to the amide (N-H) proton would also be present.

¹³C NMR: The aromatic region would show signals for the six carbons of the benzene (B151609) ring, with the carbons attached to the bromine, nitro, and carbonyl groups being significantly shifted. The carbonyl carbon (C=O) would appear as a distinct peak at a lower field. The cyclohexyl group would give rise to a set of signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the key functional groups. Characteristic absorption bands would confirm the presence of the amide and nitro groups. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretch, while a strong absorption around 1650 cm⁻¹ would indicate the C=O (amide I) stretching vibration. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be expected to appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl and cyclohexyl moieties.

Interactive Table: Expected Spectroscopic Data for 4-bromo-N-cyclohexyl-3-nitrobenzamide
TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zInferred Structural Unit
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppmSubstituted Benzene Ring
Amide Protonδ ~8.0 ppm (broad)-CO-NH-
Cyclohexyl MethineMultipletCH-NH
Cyclohexyl MethyleneMultiplets-(CH₂)₅-
¹³C NMR Carbonyl Carbonδ ~165 ppmC=O
Aromatic Carbonsδ 120 - 150 ppmSubstituted Benzene Ring
Cyclohexyl Carbonsδ 25 - 50 ppmCyclohexyl Ring
IR N-H Stretch~3300 cm⁻¹Amide N-H
C=O Stretch~1650 cm⁻¹Amide C=O
NO₂ Asymmetric Stretch~1530 cm⁻¹Nitro Group
NO₂ Symmetric Stretch~1350 cm⁻¹Nitro Group
MS Molecular Ion [M]⁺~328/330 m/zC₁₃H₁₅BrN₂O₃
FragmentationLoss of cyclohexylAcylium Ion Fragment

Quantum Chemical Calculations and Density Functional Theory (DFT) Investigations

DFT has become an indispensable tool for probing the molecular properties of complex organic molecules, providing insights that complement experimental data.

Elucidation of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

DFT calculations are employed to model the electronic landscape of this compound. The strongly electron-withdrawing nature of the nitro group, combined with the inductive effect of the bromine atom, significantly influences the electron distribution across the aromatic ring. psu.edu This creates a polarized system where specific sites are more susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. For this compound, the LUMO is expected to be localized primarily on the nitro-substituted aromatic ring, indicating its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations for Analyzing Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the flexibility of the molecule. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling for Scaffold Optimization

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. nih.govnih.gov For a compound like this compound, docking studies can provide hypotheses about its potential biological targets and its binding mode within a receptor's active site. ki.si

The benzamide (B126) scaffold is a common feature in many biologically active molecules. Docking simulations can reveal how the different parts of the molecule contribute to binding affinity. For example, the cyclohexyl group might fit into a hydrophobic pocket, the amide group could form crucial hydrogen bonds with amino acid residues, the nitro group could interact with polar residues, and the bromine atom might form halogen bonds. unica.it By analyzing these predicted ligand-receptor interactions, researchers can rationally design new derivatives—a process known as scaffold optimization—to enhance binding affinity, selectivity, and ultimately, biological activity. nih.gov

Interactive Table: Potential Molecular Interactions in Ligand-Receptor Binding
Molecular MoietyType of InteractionPotential Interacting Partner (in a Receptor)Significance for Binding
Cyclohexyl Ring Hydrophobic InteractionNonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine)Anchors the ligand in a hydrophobic pocket, contributing to affinity.
Amide N-H Hydrogen Bond (Donor)Carbonyl oxygen of peptide backbone; side chains of Asp, Glu, Gln, AsnProvides directional interaction, crucial for specificity and affinity.
Amide C=O Hydrogen Bond (Acceptor)N-H of peptide backbone; side chains of Lys, Arg, His, Ser, Thr, Gln, AsnKey interaction for orienting the ligand within the binding site.
Nitro Group (NO₂) Dipole-Dipole, H-Bond (Acceptor)Polar or charged amino acid residues (e.g., Ser, Thr, Arg, Lys)Can enhance binding affinity and provide specificity through polar contacts.
Bromo Atom Halogen Bond, HydrophobicElectron-rich atoms (e.g., backbone carbonyl oxygen), aromatic ringsProvides an additional directional interaction that can improve binding affinity.
Aromatic Ring π-π Stacking, HydrophobicAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)Contributes to the overall binding energy through van der Waals forces.

Cheminformatics and Virtual Screening Applications for New Compound Discovery and Design

The integration of advanced spectroscopic and computational methodologies has become a cornerstone in modern medicinal chemistry. For a molecule such as this compound, these in silico techniques offer a powerful avenue for exploring its therapeutic potential and for the rational design of novel derivatives with enhanced biological activities. Cheminformatics and virtual screening, in particular, play a pivotal role in accelerating the discovery and development of new chemical entities by enabling the analysis of vast chemical datasets and the prediction of molecular interactions.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. taylorandfrancis.combenthamscience.com This process significantly reduces the time and cost associated with traditional high-throughput screening (HTS). For derivatives of this compound, virtual screening campaigns can be designed to identify compounds with improved potency, selectivity, or pharmacokinetic profiles.

A typical virtual screening workflow for the discovery of new compounds based on the this compound scaffold would involve several key stages. Initially, a library of virtual compounds is assembled. This library can be created by enumerating variations of the core scaffold, for instance, by modifying the substituents on the phenyl ring or the cyclohexyl moiety. Publicly available databases such as ZINC can also be screened for compounds that are structurally similar to the parent molecule. nih.gov

Once the compound library is established, molecular docking simulations are performed to predict the binding mode and affinity of each compound to a specific biological target. scialert.netmdpi.com For example, in a study focused on developing new antimalarial agents, various benzamide derivatives were docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. scialert.netresearchgate.net The docking scores, which are a measure of the predicted binding affinity, are then used to rank the compounds in the library.

The following interactive table provides hypothetical docking scores for a set of virtual derivatives of this compound against a putative kinase target. These scores are for illustrative purposes to demonstrate the outcome of a virtual screening campaign.

Compound IDModificationDocking Score (kcal/mol)Predicted Interacting Residues
BCNB-001Parent Compound-7.8LYS745, ASP810
BCNB-0024-chloro substitution-8.2LYS745, ASP810, GLU762
BCNB-0033-amino substitution-8.5LYS745, ASP810, THR854
BCNB-004N-cyclopentyl substitution-7.5LYS745, ASP810
BCNB-0054-fluoro substitution-8.1LYS745, ASP810, GLU762

In addition to docking, other computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be employed to refine the virtual screening process. nih.govrsc.org 3D-QSAR models correlate the biological activity of a set of molecules with their 3D structural properties, providing insights into the key chemical features required for activity. Pharmacophore models, on the other hand, represent the essential 3D arrangement of functional groups necessary for binding to a specific target. These models can be used as filters to rapidly screen large databases for compounds that possess the desired features.

A study on the design and synthesis of novel 4-substituted-3-nitrobenzamide derivatives demonstrated the potential of this scaffold in developing potent anti-tumor agents. nih.gov While this study did not explicitly detail a virtual screening approach, the structure-activity relationship (SAR) data obtained can be invaluable for building predictive computational models for future virtual screening campaigns. The table below summarizes the reported anti-tumor activities of some 4-substituted-3-nitrobenzamide derivatives against different cancer cell lines, which could serve as a basis for developing QSAR models.

Compound ID4-SubstituentHCT-116 GI50 (µM)MDA-MB-435 GI50 (µM)HL-60 GI50 (µM)
4a -Cl1.9042.1112.056
4g -OCH3>101.0081.993
4l -F>103.5863.778
4n -CH3>102.5432.876

The integration of these cheminformatics and virtual screening methodologies provides a robust framework for the discovery and design of new compounds derived from this compound. By leveraging computational tools, researchers can efficiently navigate the vast chemical space to identify promising drug candidates with desired biological activities, ultimately accelerating the pace of drug discovery. taylorandfrancis.com

Applications of 4 Bromo N Cyclohexyl 3 Nitrobenzamide in Synthetic Methodology Development

Role as a Precursor in the Construction of Complex Organic Architectures

No published research or data could be identified that describes the use of 4-bromo-N-cyclohexyl-3-nitrobenzamide as a precursor for the construction of complex organic architectures. While the functional groups present on the molecule—a bromo group, a nitro group, and a secondary amide—suggest potential for various chemical transformations, its specific application as a starting material in multi-step syntheses of complex targets has not been documented in available scientific literature.

Development of Novel Reaction Pathways and Synthetic Methodologies

There are no documented instances of This compound being utilized in the development of novel reaction pathways or new synthetic methodologies. Research in this area typically focuses on the discovery of new catalysts, reaction conditions, or synthetic strategies, but this specific compound does not appear as a substrate or key reagent in such studies.

Utility in the Synthesis of Heterocyclic Ring Systems (e.g., quinazolines, azetidines, benzotriazoles)

A thorough search did not yield any specific examples of This compound being used as a reactant or precursor for the synthesis of heterocyclic ring systems such as quinazolines, azetidines, or benzotriazoles.

The synthesis of these heterocycles often involves precursors with related functionalities. For instance:

Quinazolines can be synthesized from anthranilic acid derivatives or 2-aminobenzonitriles. The structure of this compound does not directly lend itself to common quinazoline (B50416) syntheses without significant modification.

Azetidine synthesis often involves the cyclization of 3-halopropylamines or [2+2] cycloadditions. There is no clear, documented pathway starting from the compound .

Benzotriazoles are typically formed from o-phenylenediamines. The functional arrangement of this compound is not suitable for direct conversion to a benzotriazole (B28993) ring.

No data tables or detailed research findings could be generated as no studies have been found.

Application as a Modular Building Block in Supramolecular Assemblies and Materials Science

No literature was found describing the application of This compound as a modular building block in the fields of supramolecular chemistry or materials science. Its potential to act as a tecton in crystal engineering or for the development of new materials through self-assembly has not been explored in published research.

Future Perspectives in Research on 4 Bromo N Cyclohexyl 3 Nitrobenzamide

Integration with Advanced High-Throughput and Automated Synthetic Technologies

The synthesis of amide bonds is a cornerstone of medicinal chemistry and materials science. ethz.ch The integration of high-throughput and automated synthesis technologies offers a robust and efficient approach to rapidly generate libraries of 4-bromo-N-cyclohexyl-3-nitrobenzamide analogs. ethz.chresearchgate.net Automated platforms, utilizing pre-packed capsules with reagents and solid-phase scavengers, can streamline the reaction and purification process, significantly accelerating the discovery of derivatives with desired properties. ethz.chresearchgate.net

This methodology allows for the systematic variation of both the cyclohexyl and the aromatic portions of the molecule. For instance, a library could be constructed by reacting 4-bromo-3-nitrobenzoic acid with a diverse set of primary and secondary amines, or by using various substituted benzoic acids with cyclohexylamine (B46788). Such parallel synthesis approaches, often performed in 96-well plate formats, are invaluable for structure-activity relationship (SAR) studies in drug discovery. ethz.chmdpi.com

Interactive Table 1: Hypothetical High-Throughput Synthesis Library of 4-bromo-3-nitrobenzamide (B1268739) Analogs

EntryAmine ComponentAromatic Acid ComponentPredicted Product StructurePotential Application Area
1Cyclohexylamine4-bromo-3-nitrobenzoic acidThis compoundScaffold/Lead Compound
2Piperidine4-bromo-3-nitrobenzoic acid1-(4-bromo-3-nitrobenzoyl)piperidineAgrochemical Research
3Aniline (B41778)4-bromo-3-nitrobenzoic acid4-bromo-3-nitro-N-phenylbenzamideMaterials Science
4Cyclohexylamine4-chloro-3-nitrobenzoic acid4-chloro-N-cyclohexyl-3-nitrobenzamideSAR Study
5Cyclohexylamine4-bromo-3-aminobenzoic acid3-amino-4-bromo-N-cyclohexylbenzamideFurther Functionalization

This automated approach not only increases the efficiency of synthesis but also ensures reproducibility and scalability, which are critical factors for advancing a compound from initial discovery to further development. researchgate.net

Exploration of Novel Catalytic Transformations for Functionalization

The functional groups of this compound—the nitro group and the bromine atom—serve as versatile handles for a wide range of chemical modifications through modern catalytic methods. The selective transformation of these groups can yield a diverse array of derivatives that are otherwise difficult to access.

The reduction of the aromatic nitro group is a powerful transformation for introducing an amino group. researchgate.net Recent advancements have focused on developing highly chemoselective catalytic systems that can reduce the nitro group without affecting other reducible functionalities, such as the amide or the aryl bromide. researchgate.net Catalysts based on metals like nickel, palladium, or platinum can be employed for this transformation. researchgate.net Furthermore, bimetallic catalysts, such as Pt-Sn, have shown promise in selectively reducing nitroarenes to the corresponding hydroxylamines, which are valuable synthetic intermediates. mdpi.com

The bromine atom on the aromatic ring is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, dramatically increasing the structural diversity of the benzamide (B126) scaffold. researchgate.net

Interactive Table 2: Potential Catalytic Functionalizations of this compound

Starting MoietyCatalytic ReactionReagent/Catalyst ExamplePotential Product
3-Nitro GroupSelective HydrogenationNi-based catalyst, H₂3-amino-4-bromo-N-cyclohexylbenzamide
3-Nitro GroupPartial ReductionPt-Sn bimetallic catalyst, H₂4-bromo-N-cyclohexyl-3-(hydroxylamino)benzamide
4-Bromo GroupSuzuki-Miyaura CouplingPhenylboronic acid, Pd(0) catalystN-cyclohexyl-3-nitro-[1,1'-biphenyl]-4-carboxamide
4-Bromo GroupBuchwald-Hartwig AminationMorpholine, Pd catalystN-cyclohexyl-4-morpholino-3-nitrobenzamide

The exploration of these novel catalytic transformations is crucial for creating derivatives with tailored electronic and steric properties, which is essential for optimizing the compound's performance in various applications.

Enhanced Computational Modeling for Deeper Mechanistic Insights and Predictive Molecular Design

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, predicting their reactivity, and designing new compounds with desired characteristics. For this compound, methods like Density Functional Theory (DFT) can be employed to gain deep mechanistic insights and guide the synthesis of novel derivatives. sci-hub.se

DFT calculations can be used to determine the optimized molecular geometry, analyze the frontier molecular orbitals (HOMO and LUMO), and predict spectroscopic properties. sci-hub.se The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic stability and reactivity. sci-hub.se By computationally modeling analogs of this compound with different substituents, researchers can predict how these modifications will affect the molecule's electronic properties and, consequently, its potential biological activity or material characteristics. sci-hub.sersc.org

Molecular docking studies can be used to predict the binding interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This predictive capability is invaluable in the rational design of new therapeutic agents, allowing for the prioritization of synthetic targets that are most likely to exhibit high binding affinity and selectivity. mdpi.comnih.gov

Interactive Table 3: Hypothetical Computational Data for Designed Analogs

CompoundSubstituent at 4-positionHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Effect
Parent -Br-6.85-1.954.90Baseline
Analog A -H-6.78-1.894.89Minor electronic change
Analog B -OCH₃-6.55-1.754.80Increased electron density, potential for H-bonding
Analog C -CN-7.10-2.254.85Strong electron-withdrawing effect

These computational approaches, when used in conjunction with experimental synthesis and testing, create a powerful feedback loop for accelerated molecular design and optimization.

Development as a Versatile Chemical Probe for Targeted Research Applications

Chemical probes are small molecules that enable the study of protein function and biological pathways in a cellular context. researchgate.net Benzamide derivatives have emerged as a privileged scaffold for the development of inhibitors and probes for a variety of biological targets, including enzymes involved in DNA repair and neurodegenerative diseases. mdpi.comnih.govnih.gov

Given its structure, this compound could serve as a foundational scaffold for the development of chemical probes. The various functionalization handles on the molecule allow for the systematic introduction of different chemical groups to optimize potency, selectivity, and cell permeability. For example, benzamide-containing compounds have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a target for cancer therapy. nih.govnih.gov Similarly, other benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com

The development of this compound into a chemical probe would involve iterative cycles of design, synthesis, and biological evaluation. The goal is to create a tool compound with high potency (typically nanomolar), well-defined selectivity for its target, and demonstrated activity in cellular assays. nih.gov Such a probe would be invaluable for validating the role of its target protein in disease and for paving the way for future drug discovery efforts. researchgate.net

Q & A

Basic: What are the common synthetic routes for 4-bromo-N-cyclohexyl-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. A standard route includes:

Bromination : Introduce the bromine atom at the para position of the benzamide via electrophilic substitution using Br₂ in the presence of FeBr₃ .

Cyclohexylamine Coupling : React 4-bromo-3-nitrobenzoic acid with cyclohexylamine using coupling reagents like EDCI/HOBt in DMF .

Nitration : Nitrate the intermediate using mixed HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
Validate intermediates via TLC and NMR (¹H/¹³C).

Advanced: How can reaction conditions be optimized for introducing the nitro group in this compound synthesis?

Methodological Answer:
Optimization focuses on regioselectivity and yield:

  • Temperature Control : Maintain <5°C during nitration to prevent byproducts (e.g., di-nitration) .
  • Solvent Selection : Use acetic anhydride as a solvent to enhance nitro group orientation .
  • Catalytic Additives : Introduce urea to neutralize excess acid and improve product stability .
    Monitor reaction progress via HPLC with UV detection (λ = 254 nm).

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (C=O at ~165 ppm) confirm substitution patterns .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 353.1) .

Advanced: What crystallographic challenges arise from the cyclohexyl group in this compound?

Methodological Answer:
The cyclohexyl group often causes disorder in crystal structures :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to capture weak reflections .
  • Refinement : Apply SHELXL’s PART and ISOR commands to model disorder and anisotropic displacement parameters .
  • Validation : Check R-factor convergence (<5%) and residual electron density maps using PLATON .

Basic: How does the nitro group influence the compound’s reactivity in further derivatizations?

Methodological Answer:
The nitro group:

  • Electron-Withdrawing Effect : Activates the benzene ring for nucleophilic substitution (e.g., Br → OH replacement under basic conditions) .
  • Reduction Potential : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling peptide coupling or cyclization .
    Monitor transformations via FTIR (disappearance of NO₂ peaks at ~1520 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

Analog Synthesis : Replace Br with Cl/F or modify the cyclohexyl group to cyclopentyl/tert-butyl .

Biological Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) .

QSAR Modeling : Use Gaussian09 to calculate electrostatic potential maps and correlate with bioactivity .

Basic: How to validate purity using HPLC for this compound?

Methodological Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : 70:30 acetonitrile/water with 0.1% TFA.
  • Detection : UV at 254 nm; retention time ~8.2 min .
  • Calibration : Use a certified reference standard (≥98% purity) for spike recovery tests .

Advanced: What computational approaches predict the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS (via ADF software) with input from SMILES notation (e.g., O=C(NC1CCCCC1)C2=CC(=C(Br)C=C2)N+[O-]) .
  • Bioavailability : Apply SwissADME to calculate Lipinski parameters (e.g., logP ≈ 3.2, TPSA ≈ 85 Ų) .

Basic: How stable is this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24h; analyze via HPLC. Degradation occurs at pH >10 due to amide hydrolysis .
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C (Nitro group loss) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Reproducibility Checks : Standardize assay protocols (e.g., fixed inoculum size in MIC assays) .

Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., de-brominated byproducts) .

Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.